Phosphorodiisocyanatidous acid
Description
Phosphorodiisocyanatidous acid (CAS: 25758-46-7) is a phosphorus-containing compound characterized by two isocyanate (-NCO) groups bonded to a central phosphorus atom, with an additional hydroxyl (-OH) group completing its tetrahedral coordination .
Properties
CAS No. |
25758-46-7 |
|---|---|
Molecular Formula |
C2HN2O3P |
Molecular Weight |
132.01 g/mol |
IUPAC Name |
diisocyanatophosphinous acid |
InChI |
InChI=1S/C2HN2O3P/c5-1-3-8(7)4-2-6/h7H |
InChI Key |
JZRXPAWYWLTPQK-UHFFFAOYSA-N |
Canonical SMILES |
C(=NP(N=C=O)O)=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of phosphorodiisocyanatidous acid typically involves the reaction of phosphorus trichloride with isocyanates under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
[ \text{PCl}_3 + 3 \text{R-NCO} \rightarrow \text{P(NCO)}_3 + 3 \text{HCl} ]
In this reaction, phosphorus trichloride reacts with three equivalents of an isocyanate to form this compound and hydrochloric acid as a byproduct. The reaction is usually conducted at low temperatures to ensure the stability of the product.
Chemical Reactions Analysis
Phosphorodiisocyanatidous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorodiisocyanatidic acid derivatives.
Reduction: Reduction reactions can convert it into this compound esters.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different this compound derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphorodiisocyanatidous acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphorodiisocyanatidous acid involves its ability to interact with various molecular targets. It can form stable complexes with proteins and enzymes, thereby modulating their activity. The specific pathways involved depend on the nature of the target molecules and the conditions under which the interactions occur.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compounds listed in under "Chemicals and Materials - ISOCYANATES" share a phosphorus-isocyanate backbone but differ in substituents, leading to distinct chemical properties. Below is a comparative table synthesizing available
Key Differences and Implications
- Reactivity : The presence of -OH in this compound suggests acidity (pKa unverified in provided evidence), whereas its thio analogue (thious acid) may exhibit redox activity due to the -SH group.
- Stability : Fluoride and chloride derivatives (e.g., 459-77-8 and 58188-56-0) likely have higher thermal stability, aligning with halogenated compounds’ resistance to degradation.
- Applications : While direct industrial data are absent, the -NCO group’s reactivity implies utility in polymerization (e.g., polyurethanes) or as crosslinkers in resins .
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